N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]oxazepine core with various substituents that may influence its biological activity. The molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 365.46 g/mol. The presence of an allyl group and sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Compounds related to the oxazepine structure have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes.
Antitumor Activity
A study evaluating the antitumor effects of related compounds found that they significantly inhibited the growth of several cancer cell lines. For instance, compounds similar to N-(5-allyl...) were tested against human breast cancer cells (MCF-7) and showed IC₅₀ values in the low micromolar range .
Antimicrobial Effects
In vitro tests revealed that the compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .
The mechanism by which N-(5-allyl...) exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The sulfonamide moiety may inhibit specific enzymes critical for bacterial growth or tumor cell metabolism.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antitumor Efficacy
In a controlled study involving xenograft models of breast cancer, administration of N-(5-allyl...) resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were performed on several derivatives of the compound. Results indicated that modifications to the ethoxy group enhanced activity against resistant strains of bacteria .
Data Summary
Activity | Tested Strain/Cell Line | IC₅₀ (µM) | Notes |
---|---|---|---|
Antitumor | MCF-7 | 5.2 | Significant growth inhibition |
Antimicrobial | Staphylococcus aureus | 30 | Effective at low concentrations |
Antimicrobial | Escherichia coli | 50 | Broader spectrum activity |
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-12-25-19-10-8-17(14-21(19)30-15-23(4,5)22(25)26)24-31(27,28)18-9-11-20(29-7-2)16(3)13-18/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNBNXPIHCVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.